4-Fluorophenylzinc bromide
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Overview
Description
4-Fluorophenylzinc bromide is an organozinc compound with the molecular formula FC6H4ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Scientific Research Applications
4-Fluorophenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Safety and Hazards
4-Fluorophenylzinc bromide is classified as a highly flammable liquid and vapor . It releases flammable gases when in contact with water . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer .
Mechanism of Action
Target of Action
4-Fluorophenylzinc bromide, also known as Zinc,bromo(4-fluorophenyl)-, is a complex organozinc compound Organozinc compounds are generally known to be used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Organozinc compounds are typically used as nucleophiles in the formation of carbon-carbon bonds . They can react with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds, to form new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in the formation of carbon-carbon bonds suggests it may influence various biochemical pathways through the synthesis of new organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this compound.
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. These compounds are typically sensitive to air and moisture . Therefore, reactions involving these compounds are often carried out under an inert atmosphere (like argon or nitrogen) and using anhydrous conditions . The compound is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenylzinc bromide can be synthesized through the reaction of 4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The general reaction is as follows:
4-Fluorobromobenzene+Zinc→4-Fluorophenylzinc bromide
The reaction is usually conducted in a solvent like tetrahydrofuran (THF) to facilitate the dissolution of reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 2-Pyridylzinc bromide
- 2-Propylzinc bromide
- Phenylzinc iodide
- 2-Thienylzinc bromide
- 4-Methoxybenzylzinc chloride
- 2-Thiazolylzinc bromide
- 2,6-Difluorophenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
4-Fluorophenylzinc bromide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVWWPYGMESMA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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